molecular formula C24H23NO4S B3646520 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE

2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE

Cat. No.: B3646520
M. Wt: 421.5 g/mol
InChI Key: BZYAQYRGFRUDLA-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 1-naphthoate” is an organic compound containing a morpholine ring, a naphthoate group, and an ethoxy group. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds. The naphthoate group is a type of aromatic carboxylate, and the ethoxy group is a common ether group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine ring, the naphthoate group, and the ethoxy group. The exact structure would depend on the positions of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s impossible to say exactly what the mechanism of action of this compound would be .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-2-28-22-16-18(23(30)25-12-14-27-15-13-25)10-11-21(22)29-24(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYAQYRGFRUDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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